

A Technical Guide to Deuterated 2-Methyl-4-nitroaniline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline-d3

Cat. No.: B15296180

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 2-Methyl-4-nitroaniline. While specific quantitative data for the deuterated isotopologues are not extensively available in public literature, this document compiles the known properties of its non-deuterated counterpart, 2-Methyl-4-nitroaniline, and discusses the anticipated effects of deuterium substitution. Furthermore, it details relevant experimental protocols and explores the potential applications of this compound and its derivatives, particularly within the realm of drug development.

Physical and Chemical Properties

Deuteration, the replacement of one or more hydrogen atoms with its heavier isotope deuterium, subtly alters the physical and chemical properties of a molecule. While comprehensive experimental data for deuterated 2-Methyl-4-nitroaniline is scarce, the properties of the non-deuterated form provide a crucial baseline. The primary changes upon deuteration include an increase in molecular weight and potential minor shifts in melting point, boiling point, and spectroscopic signatures due to the stronger carbon-deuterium bond and altered vibrational frequencies.

Tabulated Physical Properties of 2-Methyl-4-nitroaniline

The following table summarizes the key physical properties of non-deuterated 2-Methyl-4-nitroaniline.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][2]
Molecular Weight	152.15 g/mol	[1][2]
Appearance	Yellow needles or mustard yellow powder	[1][3]
Melting Point	130-133.5 °C	[2][4][5]
Boiling Point	341.0 ± 22.0 °C at 760 mmHg (estimate)	[4]
Density	1.1586 g/cm ³ at 284 °F	[1][4]
Water Solubility	< 0.1 g/100 mL at 22 °C	[4][5]
Solubility	Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol	[5]
Flash Point	157.2 °C	[4]
pKa	0.92 ± 0.10 (Predicted)	[5]

Tabulated Chemical Identifiers of 2-Methyl-4-nitroaniline

Identifier	Value	Reference
IUPAC Name	2-methyl-4-nitroaniline	[1]
CAS Number	99-52-5	[1][2]
InChI	1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3	[1][2]
InChIKey	XTTIQGSLJBWVIV-UHFFFAOYSA-N	[1][2]
SMILES	CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N	[1]

Experimental Protocols

The synthesis and analysis of deuterated 2-Methyl-4-nitroaniline would likely follow protocols similar to its non-deuterated counterpart, with the introduction of deuterated reagents at appropriate steps.

Synthesis of 2-Methyl-4-nitroaniline

The traditional synthesis involves a multi-step process starting from o-toluidine.[6][7] This method typically involves the protection of the amino group, followed by nitration and subsequent deprotection.[6]

Step 1: Acylation (Protection of the Amino Group)

- Reactants: o-Toluidine, Acetic Anhydride.
- Procedure: o-Toluidine is reacted with acetic anhydride to form N-acetyl-o-toluidine. This step is crucial to direct the subsequent nitration to the para position relative to the methyl group and to prevent oxidation of the amino group.[6]

Step 2: Nitration

- Reactants: N-acetyl-o-toluidine, Nitrating mixture (e.g., Nitric Acid and Sulfuric Acid).

- Procedure: The protected intermediate is carefully nitrated. The acetyl group directs the nitro group primarily to the para position.[\[6\]](#)

Step 3: Hydrolysis (Deprotection)

- Reactants: N-acetyl-2-methyl-4-nitroaniline, Acid or Base.
- Procedure: The acetyl group is removed by hydrolysis to yield 2-Methyl-4-nitroaniline.[\[6\]](#)[\[7\]](#)

An alternative reported synthesis involves the use of N-benzenesulfonyl-o-toluidine, which is nitrated and then hydrolyzed to yield the final product.[\[6\]](#)[\[8\]](#)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a fundamental technique for structure elucidation. For 2-Methyl-4-nitroaniline, the proton spectrum in DMSO-d_6 shows characteristic shifts for the aromatic protons, the amino protons, and the methyl protons.[\[9\]](#) In a deuterated analogue, the corresponding proton signals would be absent, confirming the position of deuterium incorporation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For deuterated 2-Methyl-4-nitroaniline, the molecular ion peak would be shifted by the number of incorporated deuterium atoms. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to study protein conformation and dynamics, where the exchange of amide protons with deuterium is monitored.[\[10\]](#)[\[11\]](#) Similar principles can be applied to small molecules to probe labile protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of functional groups. In deuterated compounds, the stretching frequencies of bonds involving deuterium (e.g., C-D, N-D) will be at lower wavenumbers compared to their C-H and N-H counterparts due to the heavier mass of deuterium. This shift can be used to study the dynamics of functional groups.[\[6\]](#)

Role in Drug Development and Research

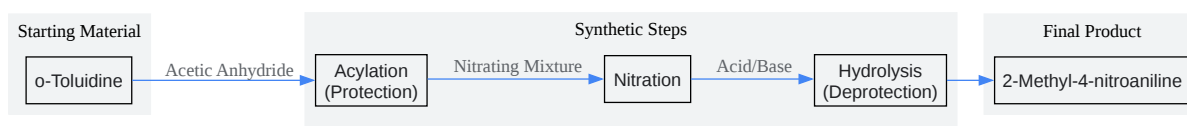
Nitroaniline derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals.[\[12\]](#)[\[13\]](#)[\[14\]](#) The functional groups of 2-Methyl-4-nitroaniline—the amino, nitro,

and methyl groups on an aromatic ring—provide a versatile scaffold for chemical modification.

- **Building Block for Active Pharmaceutical Ingredients (APIs):** The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the nitro group can be reduced to an amino group, opening up further synthetic pathways.^[13] These transformations are fundamental in constructing the complex molecular architectures of many drug candidates.^[13]
- **Mechanistic Studies:** Deuterated analogues are crucial for elucidating reaction mechanisms and studying metabolic pathways.^[6] The kinetic isotope effect (the change in reaction rate upon isotopic substitution) can provide insights into the rate-determining steps of a chemical transformation.^[6]
- **Probes for Biological Systems:** The specific properties of deuterated compounds can be exploited in the design of molecular probes or imaging agents for diagnostic purposes.^[13]

Visualizations

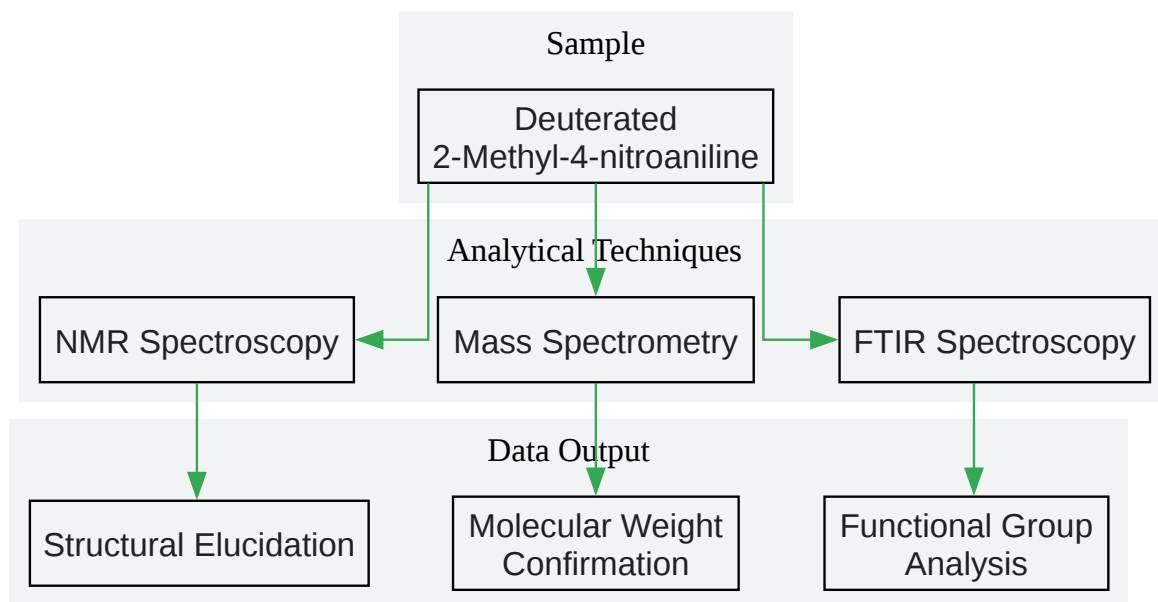
Synthesis Workflow



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Caption: General workflow for the synthesis of 2-Methyl-4-nitroaniline.

Analytical Workflow



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Caption: Workflow for the analysis of deuterated 2-Methyl-4-nitroaniline.

In conclusion, while specific experimental data for deuterated 2-Methyl-4-nitroaniline is limited, a comprehensive understanding of its non-deuterated counterpart provides a strong foundation for its synthesis, characterization, and application. The use of deuterated analogues is invaluable for detailed mechanistic and metabolic studies in drug development and other scientific disciplines. Further research is warranted to fully characterize the physical and chemical properties of various deuterated isotopologues of 2-Methyl-4-nitroaniline.

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